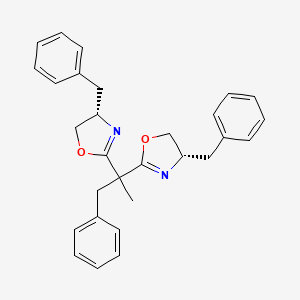
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95%
描述
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% (2H5TFPNA) is a compound belonging to the family of nicotinic acids, which are derivatives of the alkaloid nicotine. Nicotinic acids are known for their wide range of applications in the pharmaceutical and biotechnological industries, and 2H5TFPNA is no exception. This compound has been investigated for its potential in various scientific research applications, and
作用机制
The mechanism of action of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% are still being investigated. However, in animal studies, the compound has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, which could be beneficial in treating neurological disorders such as Alzheimer’s disease.
实验室实验的优点和局限性
The advantages of using 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to dissolve in solution. In addition, the compound is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.
未来方向
The potential applications of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% are still being explored. One potential future direction for this compound is in the development of drugs for the treatment of neurological disorders such as Alzheimer’s disease. In addition, the compound could be investigated for its potential use in the treatment of other diseases such as cancer and diabetes. Finally, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential use in the development of new drugs for the treatment of mental illnesses such as depression and anxiety.
科学研究应用
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential application in scientific research. Specifically, it has been investigated for its ability to inhibit the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals in the brain. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function, memory, and learning. In addition, 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
属性
IUPAC Name |
2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMRHVYVJMYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435033 | |
| Record name | 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
76053-41-3 | |
| Record name | 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)






